molecular formula C12H17NO4 B12574199 tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate CAS No. 426225-59-4

tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate

Cat. No.: B12574199
CAS No.: 426225-59-4
M. Wt: 239.27 g/mol
InChI Key: ZKNWKHXOFZAISE-UHFFFAOYSA-N
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Description

Tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate is a synthetic carbamate derivative of 3,5-dihydroxybenzyl alcohol. This compound is primarily valued in organic chemistry and pharmaceutical research as a protected synthetic intermediate. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, allowing for selective manipulation of the phenolic hydroxyl groups in multi-step synthesis. This makes it particularly useful in the development of complex molecules, including potential pharmaceuticals, agrochemicals, and other fine chemicals. Researchers utilize this compound to build molecular scaffolds, exploring structure-activity relationships. The presence of the polar carbamate and phenolic groups can influence the compound's solubility and crystallization behavior, which is also of interest in materials science. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

426225-59-4

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-[(3,5-dihydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-8-4-9(14)6-10(15)5-8/h4-6,14-15H,7H2,1-3H3,(H,13,16)

InChI Key

ZKNWKHXOFZAISE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenolic compound. One common method involves the use of tert-butyl carbamate and 3,5-dihydroxybenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Ethers, esters.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and phenols, allowing selective reactions to occur at other functional groups .

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors and probes for biochemical assays .

Medicine

Its structural features allow it to interact with various biological targets, making it a candidate for the development of therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of polymers and coatings. Its stability and reactivity make it suitable for use in materials science and engineering .

Mechanism of Action

The mechanism of action of tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The phenolic hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound is compared to analogs with modifications in aromatic substituents, linker groups, and functional groups (Table 1).

Compound Aromatic Substituents Linker/Functional Groups Key Structural Differences Source
tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate 3,5-dihydroxy Methyl linker, Boc group Polar hydroxyl groups N/A
tert-Butyl ((3,4-dimethylbenzoyl)oxy)carbamate 3,4-dimethyl Benzoyloxy group Methyl substituents; ester linkage
tert-Butyl ((3,5-dimethylbenzoyl)oxy)(methyl)carbamate 3,5-dimethyl Methylated benzoyloxy, Boc group Methyl instead of hydroxyl; enhanced lipophilicity
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Chloro, iodo pyrimidine Cyclohexyl-methoxy, Boc group Heterocyclic core; halogen substituents
(S)-tert-Butyl (1-(3-hydroxy-phenyl)ethyl)-carbamate 3-hydroxy Ethyl linker, Boc group Ethyl spacer; chiral center

Key Observations :

  • Polarity : The 3,5-dihydroxy groups in the target compound increase hydrophilicity compared to methyl or methoxy analogs (e.g., 3,5-dimethyl or 3,5-dimethoxy derivatives) .
  • Reactivity : Hydroxyl groups may necessitate protection during synthesis, unlike methylated/methoxylated analogs, which are more stable under acidic or oxidative conditions.
  • Stereochemical Complexity : Chiral analogs like (S)-tert-Butyl (1-(3-hydroxy-phenyl)ethyl)-carbamate introduce stereoselectivity challenges absent in the target compound.

Key Observations :

  • Methylation Efficiency : Methylation of hydroxyl groups (e.g., in 3,5-dimethyl derivatives) achieves higher yields (90%) compared to methoxy analogs (70%) due to reduced steric hindrance .

Biological Activity

tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Synthesis

This compound has the molecular formula C11H15NO4C_{11}H_{15}NO_4 and features a tert-butyl group attached to a carbamate moiety linked to a 3,5-dihydroxyphenyl group. The synthesis typically involves the reaction of 3,5-dihydroxybenzylamine with tert-butyl chloroformate under basic conditions, yielding the desired carbamate product.

Biological Activity

Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cancer progression .

Pharmacological Effects:

  • Antioxidant Activity: The presence of hydroxyl groups on the phenolic ring suggests that this compound may exhibit antioxidant properties, neutralizing free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects: Preliminary studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .
  • Antitumor Potential: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeExperimental FindingsReference
AntioxidantScavenging of DPPH radicals; increased cell viability
Anti-inflammatoryReduced IL-6 and TNF-alpha levels in macrophages
AntitumorInduction of apoptosis in breast cancer cell lines

Case Study 1: Antioxidant Properties

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant activity.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, highlighting its potential therapeutic application in inflammatory diseases .

Case Study 3: Antitumor Efficacy

A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of this compound. The findings revealed dose-dependent induction of apoptosis, with significant activation of caspase pathways observed at higher concentrations .

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